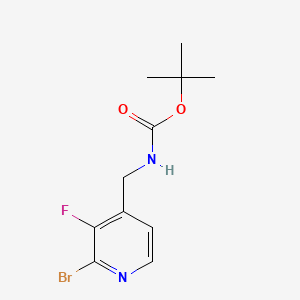

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

Descripción general

Descripción

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 4-position, a bromine atom at the 2-position, and a fluorine atom at the 3-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine typically involves multi-step organic synthesis. One common method involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Bromination: Introduction of the bromine atom at the 2-position of the pyridine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: Introduction of the fluorine atom at the 3-position using fluorinating agents like Selectfluor.

Aminomethylation: Introduction of the aminomethyl group at the 4-position using reagents like formaldehyde and ammonium chloride.

Boc Protection: Protection of the aminomethyl group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Deprotection Reactions: Formation of 4-aminomethyl-2-bromo-3-fluoropyridine.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

The compound serves as a versatile intermediate in the synthesis of various fluorinated products. Notably, it can undergo nucleophilic aromatic substitution reactions, which are crucial for introducing fluorine into aromatic systems.

Fluorination Pathways

Research indicates that 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine can be fluorinated using tetrabutylammonium fluoride (TBAF) under specific conditions. For instance, studies have shown that treatment with TBAF leads to the formation of desired fluorinated derivatives, demonstrating the compound's utility in generating meta- and para-substituted products efficiently .

Table 1: Summary of Fluorination Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Fluorination with TBAF | Room temperature | 71.1 ± 3.6 |

| Fluorination of N-oxide | Room temperature | 20.7 ± 2.7 |

| Direct fluorination | High temperature (120 °C) | <0.2 |

Medicinal Chemistry Applications

This compound is also relevant in the field of medicinal chemistry, particularly in the development of radiopharmaceuticals. Its ability to be labeled with radioactive isotopes such as fluorine-18 (¹⁸F) enhances its application in positron emission tomography (PET) imaging.

Radiochemistry

The synthesis of radio-labeled compounds such as [¹⁸F]3-fluoro-4-aminopyridine exemplifies the potential of this compound in radiochemistry. The incorporation of fluorine-18 allows for the tracking of biological processes in vivo, making it a valuable tool for diagnostic imaging .

Case Study: Synthesis of [¹⁸F]3-Fluoro-4-Aminopyridine

- Objective : To develop a radiotracer for PET imaging.

- Methodology : The compound was synthesized via nucleophilic substitution followed by reduction steps.

- Outcome : Achieved a radiochemical yield that supports its use as a PET imaging agent.

Potential Therapeutic Applications

The structural characteristics of this compound suggest potential therapeutic applications, particularly as an inhibitor in various biological pathways.

Inhibitory Activity

Studies have indicated that derivatives of this compound may exhibit inhibitory effects on specific enzymes or receptors involved in disease processes, including cancer and infectious diseases .

Table 2: Biological Activity Data

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 4-(N-Boc-aminomethyl)-... | Plasmodium falciparum PK1 | 50 |

| Related derivatives | Various kinases | Varies |

Mecanismo De Acción

The mechanism of action of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine depends on its specific application

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules.

Hydrogen Bonding: The aminomethyl group can participate in hydrogen bonding interactions.

Electrostatic Interactions: The fluorine atom can engage in electrostatic interactions with positively charged sites.

Comparación Con Compuestos Similares

Similar Compounds

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.

4-(N-Boc-aminomethyl)aniline: Lacks the bromine and fluorine substituents.

N-Boc-4-aminomethylpyridine: Similar but without the bromine and fluorine atoms.

Uniqueness

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the Boc-protected aminomethyl group, bromine, and fluorine substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 3-position, and an N-Boc (tert-butoxycarbonyl) protected aminomethyl group. This structural configuration is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related aminomethyl-pyridine derivatives against filoviruses such as Ebola and Marburg. For instance, compounds structurally similar to this compound have demonstrated effective inhibition of viral entry in cellular assays. A notable compound, CBS1118, exhibited EC50 values below 10 μM against both Ebola and Marburg viruses, indicating promising antiviral activity .

Inhibition of Nitric Oxide Synthase (iNOS)

The role of nitric oxide (NO) in various inflammatory diseases has prompted research into inhibitors of iNOS. Compounds related to this compound have been investigated for their ability to inhibit iNOS activity. In vivo studies showed that certain derivatives could significantly reduce NO production in models of inflammation . The biodistribution studies indicated that these compounds preferentially accumulate in inflamed tissues, suggesting their potential as imaging agents for iNOS expression .

The biological activity of this compound is believed to involve interaction with specific protein targets:

- Filovirus Entry Inhibition : The compound may interfere with viral glycoprotein interactions necessary for entry into host cells.

- iNOS Inhibition : It potentially binds to the active site of iNOS, thereby preventing the conversion of L-arginine to NO.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antiviral | CBS1118 | <10 μM | |

| iNOS Inhibition | Various derivatives | Significant reduction in NO production | |

| Antiparasitic | Not specified | Not reported |

Case Study: Antiviral Efficacy Against Filoviruses

In a study assessing the antiviral efficacy of aminomethyl-pyridine derivatives, researchers evaluated the effects on Vero cells infected with wild-type Ebola and Marburg viruses. The results indicated that compounds with similar structures to this compound effectively inhibited viral replication, showing a dose-dependent response. The study concluded that these compounds could serve as lead candidates for further development into antiviral therapeutics .

Propiedades

IUPAC Name |

tert-butyl N-[(2-bromo-3-fluoropyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-7-4-5-14-9(12)8(7)13/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNBKLWNBIKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133499 | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350885-66-3 | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.